molecular formula C14H10F2N2O3 B5754404 N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5754404
M. Wt: 292.24 g/mol
InChI Key: SSUWIKHINXMVLA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide is an organic compound characterized by the presence of difluorophenyl and nitrobenzamide groups

Scientific Research Applications

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 3,4-difluoroaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the fluorine atoms.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: Formation of N-(3,4-difluorophenyl)-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(3,4-difluorophenyl)-2-carboxy-3-nitrobenzamide.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the nitrobenzamide moiety contributes to its reactivity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide
  • N-(3,4-difluorophenyl)-2,2-dimethylpropionamide
  • N-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of the difluorophenyl and nitrobenzamide groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-9-5-6-11(15)12(16)7-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUWIKHINXMVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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